molecular formula C17H21N3O6 B5551411 2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[(7-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]acetamide

2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[(7-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]acetamide

Cat. No.: B5551411
M. Wt: 363.4 g/mol
InChI Key: XKKGJKJJHZIXDC-UHFFFAOYSA-N
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Description

2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[(7-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]acetamide is a useful research compound. Its molecular formula is C17H21N3O6 and its molecular weight is 363.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 363.14303540 g/mol and the complexity rating of the compound is 571. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Drug Precursors

Chemical synthesis studies often focus on creating novel compounds with potential therapeutic applications or improving the synthesis processes for known compounds. For example, research on the synthesis of drug precursors involves creating compounds with specific functional groups that can interact in various biological systems. Compounds like thioureido-acetamides are explored for their potential in one-pot cascade reactions, leading to the formation of heterocycles important in pharmaceuticals (Schmeyers & Kaupp, 2002). Such studies are crucial for discovering new drugs and understanding chemical reactions' mechanisms.

Pharmacological Applications

In pharmacology, the synthesis of novel compounds often aims at evaluating their therapeutic potential. Compounds derived from similar chemical structures have been investigated for their anti-inflammatory, analgesic, and antipsychotic properties. For instance, research on benzodifuranyl derivatives has shown significant potential in COX-2 inhibition, demonstrating analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020). These findings underscore the importance of chemical synthesis in developing new therapeutic agents and understanding their mechanisms of action.

Material Science and Catalysis

Research in material science explores the properties of compounds for various applications, including catalysis and material development. The synthesis of heterocycles and their derivatives can lead to materials with unique properties useful in catalysis, polymer synthesis, and electronic materials. For example, the study of silylation reactions of acetamides has revealed the formation of heterocycles with potential applications in catalysis and material science (Lazareva et al., 2017). These materials could be crucial for developing new catalysts and enhancing chemical reactions' efficiency.

Properties

IUPAC Name

2-(1,3-dimethyl-2,5-dioxoimidazolidin-4-yl)-N-[(6-methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O6/c1-19-11(16(22)20(2)17(19)23)7-15(21)18-9-10-6-13-14(8-12(10)24-3)26-5-4-25-13/h6,8,11H,4-5,7,9H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKKGJKJJHZIXDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C(=O)N(C1=O)C)CC(=O)NCC2=CC3=C(C=C2OC)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.